molecular formula C6H14N2O2S B1424171 1-Methanesulfonyl-3-methyl-piperazine CAS No. 1267461-17-5

1-Methanesulfonyl-3-methyl-piperazine

Cat. No. B1424171
M. Wt: 178.26 g/mol
InChI Key: AHXSBNBPHMFXGQ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-methyl-piperazine is a chemical compound with the molecular formula C6H14N2O2S . It is used as an intermediate for pharmaceutical and chemical research . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-3-methyl-piperazine is 1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule.


Physical And Chemical Properties Analysis

1-Methanesulfonyl-3-methyl-piperazine has a molecular weight of 214.72 . It is a powder at room temperature . The predicted boiling point is approximately 284.4°C at 760 mmHg, and the predicted density is approximately 1.2 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 1-benzhydryl-4-methanesulfonyl-piperazine, related to 1-Methanesulfonyl-3-methyl-piperazine, was synthesized through nucleophilic substitution and characterized using spectroscopic techniques and X-ray crystallography. This synthesis highlights its application in the study of molecular structure and conformation (Naveen et al., 2007).

Chemical Modification and Derivative Formation

  • Piperazine derivatives, including those related to 1-Methanesulfonyl-3-methyl-piperazine, have been used in the sulfomethylation of various macrocyclic compounds. This process involves modifying the chemical structure to create derivatives with potential applications in bioconjugation and pharmaceutical research (van Westrenen & Sherry, 1992).

Applications in Polymer Science

  • Piperazine derivatives have been employed in the synthesis of hyperbranched polymers, demonstrating their utility in materials science. This application involves creating novel polymeric materials with potential use in various industrial and technological fields (Yan & Gao, 2000).

Novel Reactions and Compound Synthesis

  • Studies have shown the use of piperazine derivatives in unique chemical reactions, such as the formation of new rings and structures. These reactions expand the chemical versatility of piperazine derivatives and their potential applications in medicinal chemistry (Lin et al., 1995).

Investigation of Biological Functions

  • Research on 1-Methanesulfonyl-3-methyl-piperazine derivatives includes developing fluorescent probes for biological applications. These probes are used to investigate and visualize biological processes, demonstrating the compound's utility in biochemical and medical research (Pak et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

1-Methanesulfonyl-3-methyl-piperazine has potential applications in the field of proteomics research . A recent study has shown that it can be used to modify perovskite films, resulting in significantly reduced trap density and effectively suppressed non-radiative recombination . This opens up an avenue to explore functional materials for high-performance and long-term stable perovskite solar cells .

properties

IUPAC Name

3-methyl-1-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6-5-8(4-3-7-6)11(2,9)10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXSBNBPHMFXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-3-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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